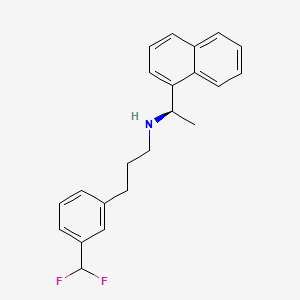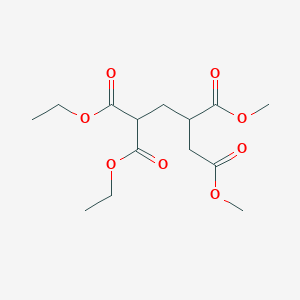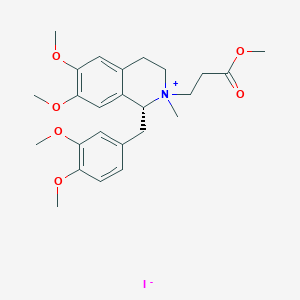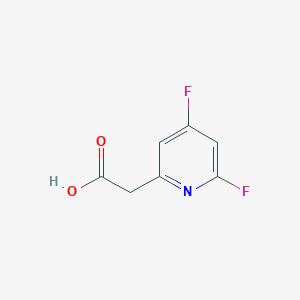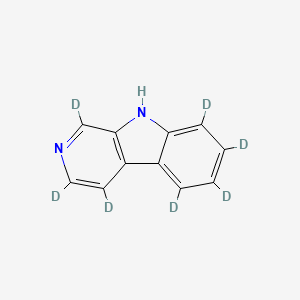
Alfentanil-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alfentanil-d3 Hydrochloride: is a deuterated form of Alfentanil, a potent, short-acting synthetic opioid analgesic. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, making it useful in various analytical and pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Alfentanil-d3 Hydrochloride involves the incorporation of deuterium atoms into the Alfentanil molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then purified using chromatographic techniques to remove any impurities.
化学反应分析
Types of Reactions: Alfentanil-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
科学研究应用
Chemistry: Alfentanil-d3 Hydrochloride is used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies. Its stable isotope-labeled nature allows for precise quantification and identification of compounds in complex mixtures.
Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of Alfentanil. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion in biological systems.
Medicine: The compound is used in clinical research to investigate the effects of Alfentanil on the human body. It aids in the development of new analgesic drugs and in optimizing dosing regimens for pain management.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance.
作用机制
Alfentanil-d3 Hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The deuterium atoms in this compound do not alter the mechanism of action but provide a stable isotope for analytical studies.
相似化合物的比较
Fentanyl: A potent synthetic opioid with similar analgesic properties but longer duration of action.
Remifentanil: Another synthetic opioid with rapid onset and short duration of action.
Sufentanil: A more potent analogue of Fentanyl with a longer duration of action.
Uniqueness: Alfentanil-d3 Hydrochloride is unique due to its deuterium labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. Its rapid onset and short duration of action make it suitable for specific clinical and research applications where quick and controlled analgesia is required.
属性
分子式 |
C21H33ClN6O3 |
|---|---|
分子量 |
456.0 g/mol |
IUPAC 名称 |
N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(trideuteriomethoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H/i3D3; |
InChI 键 |
AQORHZJDCHLLJN-FJCVKDQNSA-N |
手性 SMILES |
[2H]C([2H])([2H])OCC1(CCN(CC1)CCN2C(=O)N(N=N2)CC)N(C3=CC=CC=C3)C(=O)CC.Cl |
规范 SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


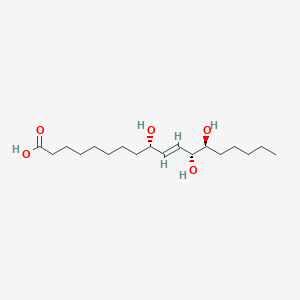
![4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine](/img/structure/B13445012.png)
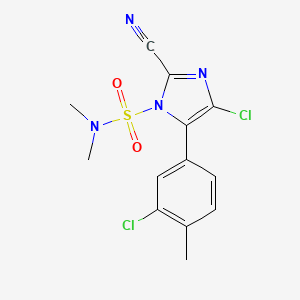
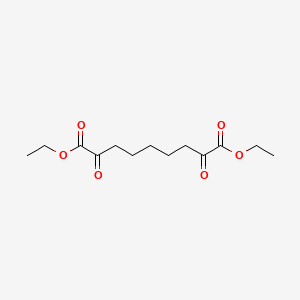
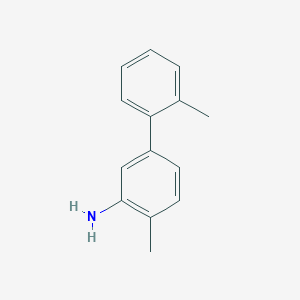
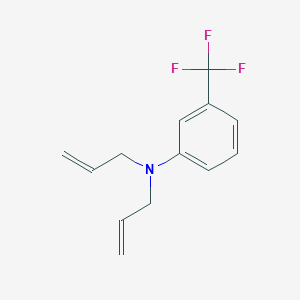
![[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate](/img/structure/B13445038.png)
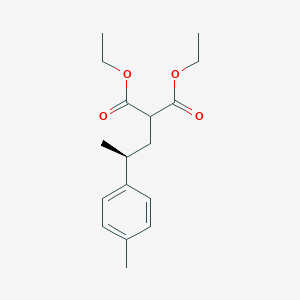
![N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine](/img/structure/B13445042.png)
